molecular formula C6H10N4O B12816287 N-Hydroxy-3-(1H-imidazol-1-yl)propanimidamide

N-Hydroxy-3-(1H-imidazol-1-yl)propanimidamide

Cat. No.: B12816287
M. Wt: 154.17 g/mol
InChI Key: QSLNDJKQVCBVJR-UHFFFAOYSA-N
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Description

N-Hydroxy-3-(1H-imidazol-1-yl)propanimidamide is a compound that features an imidazole ring, a hydroxy group, and a propanimidamide moiety Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3-(1H-imidazol-1-yl)propanimidamide can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to yield saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield oxo derivatives, while reduction of the imidazole ring can produce saturated imidazole derivatives.

Scientific Research Applications

N-Hydroxy-3-(1H-imidazol-1-yl)propanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-3-(1H-imidazol-1-yl)propanimidamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting the activity of metalloenzymes. The hydroxy group can form hydrogen bonds with biological molecules, influencing their function. The propanimidamide moiety can interact with various receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-3-(1-methyl-1H-imidazol-2-yl)sulfanylpropanimidamide
  • N-Hydroxy-3-(1H-imidazol-2-yl)propanimidamide

Uniqueness

N-Hydroxy-3-(1H-imidazol-1-yl)propanimidamide is unique due to its specific substitution pattern on the imidazole ring and the presence of both hydroxy and propanimidamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

N'-hydroxy-3-imidazol-1-ylpropanimidamide

InChI

InChI=1S/C6H10N4O/c7-6(9-11)1-3-10-4-2-8-5-10/h2,4-5,11H,1,3H2,(H2,7,9)

InChI Key

QSLNDJKQVCBVJR-UHFFFAOYSA-N

Isomeric SMILES

C1=CN(C=N1)CC/C(=N/O)/N

Canonical SMILES

C1=CN(C=N1)CCC(=NO)N

Origin of Product

United States

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